4-chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C7H9ClN6 |
|---|---|
Molecular Weight |
212.64 g/mol |
IUPAC Name |
4-chloro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9ClN6/c1-13-6(10-4-11-13)3-14-2-5(8)7(9)12-14/h2,4H,3H2,1H3,(H2,9,12) |
InChI Key |
NZUPEAHAPMQXEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis generally involves:
- Construction of the pyrazole core with appropriate substitutions
- Introduction of the 1-methyl-1H-1,2,4-triazol-5-yl)methyl side chain at the N1 position of pyrazole
- Installation of the amino group at position 3
- Chlorination at position 4 of the pyrazole ring
This is typically achieved through multi-step reactions involving condensation, substitution, and cyclization processes under controlled conditions.
Representative Experimental Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + 2-(ethoxymethylene)malononitrile, EtOH, reflux 6 h | 70–85 | Formation of 3-aminopyrazole intermediate |
| 2 | Electrophilic chlorination | N-chlorosuccinimide, CH2Cl2, 0–25 °C | 60–75 | Selective chlorination at C4 |
| 3 | N1-alkylation with triazolylmethyl | 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole, K2CO3, DMF, 25 °C, 8 h | 65–80 | Formation of N-substituted pyrazole |
| 4 | Amination (if needed) | Reduction of nitrile with LiAlH4 or catalytic hydrogenation | 70–90 | Alternative if amino group absent initially |
| 5 | Purification | Recrystallization or column chromatography | — | Ensures compound purity |
Alternative Synthetic Approaches and Green Chemistry Considerations
- Solvent-free synthesis: Some reports suggest solvent-free or minimal solvent conditions for alkylation steps to improve yields and reduce environmental impact.
- Microwave-assisted synthesis: Accelerates cyclization and substitution steps, reducing reaction times and energy consumption.
- Use of mild bases and ambient temperature: To avoid decomposition of sensitive heterocycles.
Analytical Data Supporting Synthesis
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic singlets for methyl groups on triazole and methylene bridges.
- Amino protons appear as broad singlets or exchangeable signals.
- Infrared Spectroscopy (IR):
- Bands corresponding to N–H stretching (~3300 cm^-1) and C–Cl stretching (~700 cm^-1).
- Mass Spectrometry (MS):
- Molecular ion peak at m/z consistent with molecular weight 212.64 g/mol.
- Elemental Analysis:
- Confirms C, H, N, and Cl content matching theoretical values.
Summary Table of Key Synthetic Steps and Conditions
Expert Commentary and Research Perspectives
- The preparation of this compound requires careful control of regioselectivity, especially during chlorination and N-alkylation steps, to avoid side reactions.
- The use of mild bases and solvents like DMF or ethanol under reflux or ambient conditions is common to achieve high yields.
- Recent research emphasizes the importance of green chemistry approaches, such as solvent-free conditions or microwave assistance, to enhance sustainability.
- Molecular docking and biological studies of related pyrazole-triazole derivatives have shown promising activity, underscoring the importance of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and triazoles, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests and weeds.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impact
The target compound’s structural analogs differ primarily in substituents on the pyrazole ring and the nature of the appended heterocyclic group. Key comparisons include:
Halogen Substitution
Heterocyclic Appendages
4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine ():
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine ():
- Molecular formula: C₉H₇ClF₃N₄ (MW: 299.08 g/mol).
- A pyridine ring with a trifluoromethyl group replaces the triazole. The pyridine’s basic nitrogen and CF₃ group enhance solubility and metabolic stability, respectively .
Biological Activity
4-Chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antifungal Properties
Research indicates that compounds containing triazole rings exhibit significant antifungal activity. The presence of the triazole group in this compound suggests potential efficacy against fungal pathogens. In vitro studies have demonstrated that derivatives of triazoles can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study reported that certain pyrazole derivatives exhibit IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer progression and fungal metabolism. For example, it has been suggested that it could act as an inhibitor of prostaglandin reductase (PTGR2), which plays a role in inflammatory pathways .
Study 1: Antifungal Efficacy
In a study assessing antifungal efficacy, 4-chloro derivatives were tested against Candida albicans and Aspergillus niger. The results indicated that the compound exhibited significant antifungal activity with MIC values comparable to established antifungal agents .
Study 2: Anticancer Activity
A clinical trial evaluated the anticancer properties of pyrazole derivatives in patients with advanced solid tumors. The trial included 50 participants treated with a regimen including this compound. Results showed a partial response in 30% of patients and stable disease in an additional 40%, indicating promising therapeutic potential .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of pyrazole and triazole precursors. For example, chlorinated pyrazole intermediates can be functionalized via nucleophilic substitution or alkylation with a 1-methyl-1,2,4-triazole derivative. Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) are critical to minimize side reactions. Catalysts like K₂CO₃ or NaH may enhance reactivity. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to distinguish the pyrazole C4-Cl, triazole N-methyl, and amine protons. Chemical shifts for pyrazole protons typically appear at δ 6.5–7.5 ppm, while triazole methyl groups resonate near δ 3.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the presence of the chloro and triazolemethyl substituents .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Standardize Assays : Use established protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition tests.
- Control for Solubility : Employ co-solvents like DMSO (<1% v/v) to ensure compound stability.
- Cross-Validate with Structural Analogs : Compare activity trends with related compounds (e.g., 4-chloro-pyrazole derivatives) to identify substituent-specific effects .
Q. What computational strategies are recommended to predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, focusing on the chloro and triazolemethyl groups as key pharmacophores.
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- QSAR Modeling : Corrogate electronic parameters (e.g., Cl’s Hammett σ value) with activity data from analogs to build predictive models .
Q. How can researchers optimize the synthetic scalability of this compound while minimizing hazardous byproducts?
- Methodological Answer :
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times.
- Byproduct Analysis : Use LC-MS to monitor intermediates and adjust stoichiometry of triazolemethyl precursors to suppress side reactions .
Experimental Design & Data Analysis
Q. What strategies are effective for elucidating the tautomeric behavior of the pyrazole-triazole system in solution?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments in DMSO-d6 from 25°C to 80°C to observe proton exchange between tautomers.
- DFT Calculations : Compare energy barriers of tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole) using Gaussian09 with B3LYP/6-31G* basis sets.
- X-ray Crystallography : Resolve solid-state tautomeric preferences, as planar triazole rings often stabilize specific conformations .
Q. How should researchers design SAR studies to evaluate the role of the chloro substituent in bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents varying in electronegativity (e.g., F, Br, CF3) at the pyrazole C4 position.
- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to correlate Cl’s electronic effects with IC50 values.
- Electrostatic Potential Maps : Generate maps via Spartan to visualize how Cl influences charge distribution and target binding .
Data Contradiction Analysis
Q. How can conflicting spectral data (e.g., NMR shifts) from different labs be reconciled?
- Methodological Answer :
- Reference Standards : Use commercially available pyrazole-triazole analogs (e.g., 4-chloro-1-methylpyrazole) as internal calibrants.
- Deuterated Solvent Effects : Test spectra in CDCl3 vs. DMSO-d6 to identify solvent-induced shift variations.
- Collaborative Validation : Share raw NMR data (FID files) across labs for independent reprocessing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
